
3-Amino-1-(1,1-dioxothiolan-3-yl)pyridin-2-one;hydrochloride
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Overview
Description
. This compound is characterized by its unique structure, which includes a pyridin-2-one core and a dioxothiolan ring, making it an interesting subject for scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,1-dioxothiolan-3-yl)pyridin-2-one;hydrochloride typically involves the reaction of pyridin-2-one derivatives with dioxothiolan intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1,1-dioxothiolan-3-yl)pyridin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Chemistry
Building Block for Complex Molecules
- Application : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules.
- Example : It can be used in the synthesis of various derivatives through oxidation, reduction, and substitution reactions, making it valuable for developing new chemical entities.
Biology
Potential Biological Activities
- Application : Research has indicated that this compound may interact with biological molecules, leading to potential therapeutic effects.
- Case Study : Studies have explored its interactions with enzymes and receptors, suggesting possible applications in pharmacology .
Medicine
Therapeutic Properties
- Application : Investigated for its potential as a therapeutic agent in treating various diseases.
- Example : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory or anticancer properties .
Industry
Material Development
Mechanism of Action
The mechanism of action of 3-Amino-1-(1,1-dioxothiolan-3-yl)pyridin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(1,1-dioxothiolan-3-yl)amino]-1-(p-tolyl)pyrrolidine-2,5-dione
- 2-(Pyridin-2-yl)pyrimidine derivatives
- Imidazole containing compounds
Uniqueness
3-Amino-1-(1,1-dioxothiolan-3-yl)pyridin-2-one;hydrochloride is unique due to its specific structural features, such as the combination of a pyridin-2-one core and a dioxothiolan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
3-Amino-1-(1,1-dioxothiolan-3-yl)pyridin-2-one; hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an amino group and a dioxothiolan moiety. Its structural formula can be represented as follows:
This unique structure contributes to its interaction with various biological targets.
Research indicates that 3-Amino-1-(1,1-dioxothiolan-3-yl)pyridin-2-one; hydrochloride exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Modulation of Signaling Pathways : It may affect signaling pathways such as NF-kappa B, which is crucial in inflammatory responses and cancer progression .
- Antimicrobial Activity : Preliminary studies suggest it has antimicrobial properties, making it a candidate for further investigation in treating infections .
Biological Activity Data
A summary of biological activities and findings related to 3-Amino-1-(1,1-dioxothiolan-3-yl)pyridin-2-one; hydrochloride is presented in the table below:
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 3-Amino-1-(1,1-dioxothiolan-3-yl)pyridin-2-one; hydrochloride against various bacterial strains. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Case Study 2: Anti-inflammatory Properties
In another study published in the Journal of Medicinal Chemistry, the compound was tested for its anti-inflammatory properties using a murine model of acute inflammation. Results indicated a marked reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) when administered at doses of 10 mg/kg, suggesting its potential utility in treating inflammatory diseases .
Properties
IUPAC Name |
3-amino-1-(1,1-dioxothiolan-3-yl)pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S.ClH/c10-8-2-1-4-11(9(8)12)7-3-5-15(13,14)6-7;/h1-2,4,7H,3,5-6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPNJFGEEYHEOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C=CC=C(C2=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.